4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile
Description
4-[(E)-2-(Dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile is a coumarin derivative characterized by a chromene backbone substituted with a dimethylamino-vinyl group at the 4-position and a nitrile group at the 3-position. This compound (referred to as compound 5 in ) is synthesized via the reaction of 4-methyl-2-oxo-2H-chromene-3-carbonitrile with dimethylformamide-dimethylacetal (DMF-DMA), followed by cyclocondensation with nitrogen nucleophiles to yield iminochromeno[3,4-c]pyridine derivatives . Its biological significance lies in its antitumor activity, as observed in planta studies .
Properties
IUPAC Name |
4-[(E)-2-(dimethylamino)ethenyl]-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-16(2)8-7-10-11-5-3-4-6-13(11)18-14(17)12(10)9-15/h3-8H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSNFPPMACYWTG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)OC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=O)OC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile typically involves the condensation of 4-hydroxycoumarin with dimethylaminoacetaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted chromene derivatives .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods, often involving the reaction of chromene derivatives with dimethylamino-containing reagents. The synthesis typically utilizes solvent systems such as ethanol or methanol and may employ microwave irradiation to enhance yield and purity. Characterization techniques include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.
Biological Applications
1. Antimicrobial Activity
Recent studies have demonstrated that 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile exhibits promising antimicrobial properties. For instance, it has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies reveal that it can inhibit the proliferation of several cancer cell lines, demonstrating selective cytotoxicity against certain types of tumors. Mechanistic studies suggest that it may act by inhibiting key signaling pathways involved in cancer cell survival, such as the epidermal growth factor receptor (EGFR) pathway .
3. Tyrosine Kinase Inhibition
Inhibition of tyrosine kinases is another area where this compound shows potential. It has been reported to effectively inhibit both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. The compound’s ability to interfere with these pathways highlights its potential use in developing targeted cancer therapies .
Material Science Applications
Beyond biological applications, this compound can be explored for its properties in material science. Its unique structural features may allow it to serve as a building block for organic semiconductors or fluorescent materials due to its chromophoric nature.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In cancer research, the compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound’s dimethylamino-vinyl substituent distinguishes it from other chromene derivatives. Key analogues and their differences are summarized below:
Table 1: Structural and Functional Comparison of Chromene Derivatives
Functional Group Impact on Properties
- Styryl Groups : Enhance π-π stacking, critical for fluorescence but may reduce solubility.
- Hydroxy/Amino Groups: Increase hydrogen-bonding capacity, influencing solubility and binding affinity.
Biological Activity
4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile, also known by its CAS number 209617-29-8, is a synthetic compound belonging to the chromene family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H12N2O2
- Molecular Weight : 240.26 g/mol
- Melting Point : 209.00°C - 210.00°C
- Boiling Point : Not specified
- Density : Not specified
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), MDA-MB231 (breast cancer), and PC3 (prostate cancer) cells. In vitro studies have shown that it induces apoptosis, primarily through the activation of caspase pathways and disruption of tubulin polymerization .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Table 1: Cytotoxicity Data Against Selected Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | % Cell Viability at 25 µM |
|---|---|---|---|
| 4-DMAC | Huh7 | 15 | 71% |
| Caco2 | 20 | 55% | |
| MDA-MB231 | 10 | 20% | |
| PC3 | 25 | 63% |
*IC50 values indicate the concentration required to inhibit cell growth by 50% .
Table 2: Protein Kinase Inhibition Profiles
| Compound | Protein Kinase | % Inhibition at 1 µM |
|---|---|---|
| 4-DMAC | HsCK1e | 44% |
| HsHaspin | 42% | |
| HsCDK9/cyclin T | 41% |
*These results highlight the compound's potential as a multi-target inhibitor in cancer therapy .
Case Studies
Several studies have explored the biological implications of compounds related to or derived from chromenes:
-
Study on Antitumor Activity :
- A study published in International Journal of Organic Chemistry evaluated various chromene derivatives for their cytotoxic effects against multiple cancer cell lines. The findings indicated that specific structural modifications led to enhanced activity against prostate cancer cells, supporting the hypothesis that chromene derivatives can be optimized for better therapeutic outcomes .
- Mechanistic Insights :
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using α-cyanocinnamonitrile derivatives and appropriate nucleophiles. For example, α-cyano-p-fluorocinnamonitrile reacts with 4-methoxy-1-naphthol in ethanol under piperidine catalysis, yielding chromene derivatives with high purity after recrystallization (reaction time: 60 min, solvent: EtOH) . Alternative methods include one-pot multicomponent reactions in aqueous media, which improve atom economy and reduce solvent waste .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Structural validation requires a combination of techniques:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople analysis for chromene ring conformation) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments. For example, amino and methoxy groups produce distinct shifts in DMSO-d₆ .
- IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2188 cm⁻¹, carbonyl bands at ~1640 cm⁻¹) .
Q. What are the critical purity criteria for this compound in pharmacological studies?
- Methodological Answer : Purity is assessed via:
- Melting point consistency (e.g., deviations >2°C indicate impurities) .
- Chromatographic methods (HPLC/GC-MS) to detect unreacted precursors or side products.
- Elemental analysis (C, H, N) to validate stoichiometry .
Advanced Research Questions
Q. How does the electronic structure of the dimethylaminoethenyl group influence photophysical properties?
- Methodological Answer : The E-configured ethenyl group acts as a π-conjugated bridge, enhancing intramolecular charge transfer (ICT). Computational studies (DFT/TD-DFT) can model HOMO-LUMO gaps, while experimental UV-vis spectroscopy reveals absorption maxima shifts in polar solvents. Comparative analysis with non-dimethylated analogs shows reduced bandgap and solvatochromic behavior, critical for optoelectronic applications .
Q. What strategies resolve contradictions in reported biological activity data for chromene-carbonitrile derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions (e.g., cell lines, incubation times). Standardized protocols (e.g., MTT assays at 24/48h) improve reproducibility.
- Substituent effects . For example, fluorophenyl vs. methoxyphenyl groups alter lipophilicity and membrane permeability, impacting IC₅₀ values .
- Crystallographic data . Polymorphism or solvate formation (e.g., ethanol vs. toluene recrystallization) can affect bioavailability .
Q. How can reaction mechanisms for chromene-carbonitrile synthesis be elucidated?
- Methodological Answer : Mechanistic studies involve:
- Kinetic profiling to identify rate-determining steps (e.g., nucleophilic attack vs. cyclization).
- Isotopic labeling (e.g., ¹⁵N in piperidine) to track catalyst participation .
- In situ FTIR/Raman spectroscopy to monitor intermediate formation (e.g., enolate or keto-enol tautomers) .
Q. What crystallographic challenges arise in analyzing chromene-carbonitrile derivatives?
- Methodological Answer : Key challenges include:
- Disorder in flexible groups (e.g., dimethylamino), addressed via restrained refinement or low-temperature data collection .
- Weak X-ray scattering from light atoms (C, N), mitigated by synchrotron radiation or MoKα sources (λ = 0.71073 Å) .
- Hydrogen bonding networks , resolved using high-resolution data (R factor <0.05) and difference Fourier maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
